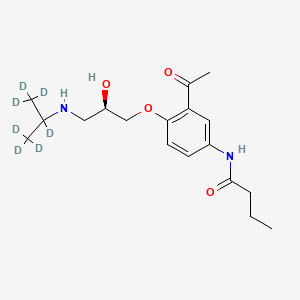
R-Acebutolol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Acebutolol-d7 is a deuterated form of ®-Acebutolol, a beta-blocker used primarily in the treatment of hypertension and arrhythmias. The deuterium atoms in ®-Acebutolol-d7 replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug due to the isotope effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Acebutolol-d7 involves the incorporation of deuterium atoms into the ®-Acebutolol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents or deuterated reducing agents can be used during the synthesis.
Industrial Production Methods
Industrial production of ®-Acebutolol-d7 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
®-Acebutolol-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
®-Acebutolol-d7 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows researchers to study the metabolic pathways and pharmacokinetics of ®-Acebutolol with greater precision.
Isotope Effect Studies: Researchers can investigate the isotope effects on the drug’s activity and stability.
Drug Development: The compound can be used in the development of new beta-blockers with improved efficacy and reduced side effects.
Biological Studies: It is used in biological studies to understand its interaction with biological targets and pathways.
Mechanism of Action
®-Acebutolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The molecular targets include:
Beta-1 Adrenergic Receptors: These receptors are primarily found in the heart and are responsible for increasing heart rate and contractility.
Beta-2 Adrenergic Receptors: These receptors are found in the lungs and vascular smooth muscle and are involved in vasodilation and bronchodilation.
The blockade of these receptors leads to a decrease in heart rate, cardiac output, and blood pressure, making it effective in treating hypertension and arrhythmias.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker used for similar indications.
Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and heart conditions.
Atenolol: A beta-1 selective blocker with similar therapeutic uses.
Uniqueness
®-Acebutolol-d7 is unique due to the presence of deuterium atoms, which can provide distinct advantages in pharmacokinetic studies and drug development. The deuterium atoms can slow down the metabolic degradation of the drug, potentially leading to longer-lasting effects and reduced side effects.
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[3-acetyl-4-[(2R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1/i2D3,3D3,12D |
InChI Key |
GOEMGAFJFRBGGG-OYGJRULASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
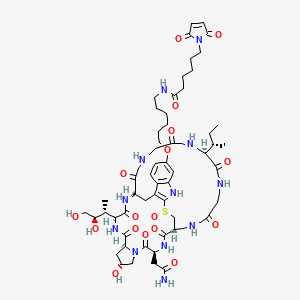
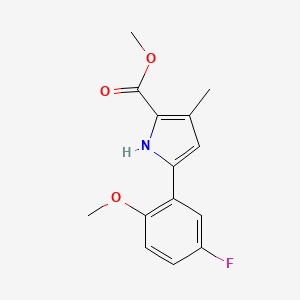
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)



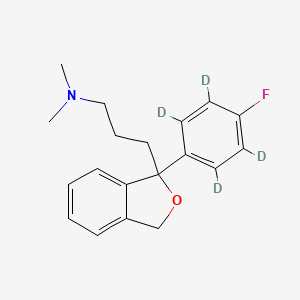
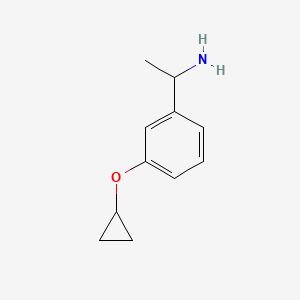
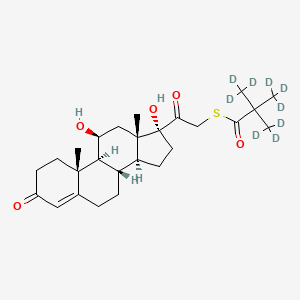
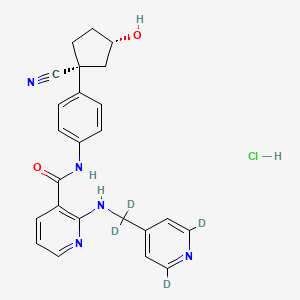
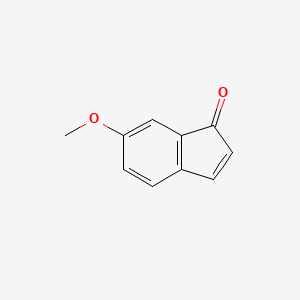
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
